molecular formula C14H18N2O3 B1677659 d-Phenylalanyl-l-proline CAS No. 51926-52-4

d-Phenylalanyl-l-proline

Cat. No. B1677659
CAS RN: 51926-52-4
M. Wt: 262.3 g/mol
InChI Key: WEQJQNWXCSUVMA-NEPJUHHUSA-N
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Description

“d-Phenylalanyl-l-proline” is a dipeptide, which is an organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond . It is a derivative of the naturally occurring amino acids, Phenylalanine and Proline . Phenylalanine is an essential α-amino acid with the formula C9H11NO2 . Proline is also an amino acid, often used as asymmetric organocatalysts for a variety of organic reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an L-phenylalanine dipeptide (L-Phe-L-Phe-OMe) monomer was cross-linked to form a heterogeneous chiral porous polymer skeleton, which was then modified with L-proline (L-Pro) to produce a catalyst with a higher specific surface area . Another method involved reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent .


Molecular Structure Analysis

The molecular structure of “d-Phenylalanyl-l-proline” can be inferred from its constituents. Phenylalanine can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . Proline, on the other hand, is characterized by its conformational rigidity as compared to other amino acids .


Chemical Reactions Analysis

“d-Phenylalanyl-l-proline” and its derivatives have been used as catalysts in a variety of organic reactions. For example, they have been used in asymmetric Michael addition and Mannich reactions .

Scientific Research Applications

Understanding the Role of Proline Analogs

Proline analogs, including d-Phenylalanyl-l-proline, play a crucial role in studying cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells. They are significant for fundamental research and have industrial applications. For instance, microorganisms that overproduce l-proline are developed using mutants resistant to these analogs. These compounds are also explored for their potential in modifying the biological, pharmaceutical, or physicochemical properties of peptides. Notably, l-AZC and 4-l-CHOP, proline analogs, have shown antitumor activity in both tissue culture and in vivo studies (Bach & Takagi, 2013).

Applications in Peptide Synthesis

d-Phenylalanyl-l-proline has been used in the biosynthesis of gramicidin S, an antibiotic. In this process, dipeptides including d-Phenylalanyl-l-proline replace two corresponding amino acids in the reaction assay for synthesizing the antibiotic, highlighting its role in peptide formation (von Dungen, Vater, & Kleinkauf, 1976).

Kinetic Studies and Oxidation Processes

Kinetic studies involving d-Phenylalanyl-l-proline have provided insights into the mechanisms of oxidation in peptides. Such research is essential for understanding complex biochemical processes and for the development of new pharmaceuticals (Kumara, Gowda, & Rangappa, 2002).

Role in Asymmetric Synthesis

d-Phenylalanyl-l-proline and its derivatives are recognized for their use in asymmetric catalysts in organic reactions. They are vital for the synthesis of bioactive molecules and for their use in various chemical and biological applications, including asymmetric synthesis, which is critical for producing pharmaceuticals (Panday, 2011).

Inhibitory Functions

Research has shown that d-Phenylalanyl-l-proline and related compounds can inhibit enzymes like angiotensin converting enzyme. These inhibitory properties are significant for developing treatments for various health conditions (Alexandrou & Liakopoulou-Kyriakides, 1990).

Safety And Hazards

While specific safety data for “d-Phenylalanyl-l-proline” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

“d-Phenylalanyl-l-proline” and its derivatives have potential applications in the field of asymmetric catalysis . They can also serve as valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

properties

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQJQNWXCSUVMA-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199887
Record name Phenylalanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-Phenylalanyl-l-proline

CAS RN

51926-52-4
Record name Phenylalanylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051926524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
CMK Nair, R Nagaraj, S Ramaprasad… - … Section B: Structural …, 1981 - scripts.iucr.org
Benzyloxycarbonyl-L-alanyl-D-phenylalanyl-L-proline monohydrate, C25HE9N306. H20, crystallizes in the orthorhombic space group P21212~ with four molecules in a unit cell of …
Number of citations: 11 scripts.iucr.org
S Wu, B Tinant, JP Declercq… - Bulletin des Sociétés …, 1985 - Wiley Online Library
The X‐ray structure of N‐Piv‐D‐Phe‐L‐Pro‐NHEt(C 21 H 31 N 3 O 3 ) was solved by direct methods from diffractometer data. Crystallized from diethylether solution, orthorhombic, …
Number of citations: 5 onlinelibrary.wiley.com
S Tomino, K Kurahashi - Biochemical and biophysical research …, 1964 - Elsevier
… incubation of L-phenylalanine and L-proline with cell free extracts fractionated with ammonium sulfate from Bacillus brevis Nagano, yielded a cyclic dipeptide, D-phenylalanyl-L-proline-…
Number of citations: 34 www.sciencedirect.com
JI Harris, TS Work - Biochemical Journal, 1950 - ncbi.nlm.nih.gov
… )-L-ornithyl-L-leucyl-D-phenylalanylL-proline amide hydrochloride were sparinglysoluble in … -L-valyl)-Lornithyl-L-leucyl-D-phenylalanyl-L-proline amide (I) bears a close resemblance to …
Number of citations: 54 www.ncbi.nlm.nih.gov
M YAMADA, S TOMINO… - The Journal of …, 1964 - jstage.jst.go.jp
… brevis Nagano into the phenylalanine moieties of D-phenylalanyl-L-proline diketo piperazine (DKP) and D-phenylalanyl-L-prolyl-i, valine (11, 12). This report presents evidence that L-…
Number of citations: 13 www.jstage.jst.go.jp
S Otani Jr, T Yamanoi, Y Saito - … et Biophysica Acta (BBA)-General Subjects, 1970 - Elsevier
… have D-phenylalanine as their N-terminal amino acid, it is most probable that the primary reaction in the biosynthetic process of gramicidin S is the formation of D-phenylalanyl-L-proline …
Number of citations: 19 www.sciencedirect.com
JI Harris, TS Work - Biochemical Journal, 1950 - ncbi.nlm.nih.gov
… L-Leucyl-D-phenylalanyl-L-proline methyl eater. The carbobenzyloxy tripeptide ester (1.6 g.) … L-Leucyl-D-phenylalanyl-Lproline methyl eater hydrochloride, white hygroscopic plates, mp …
Number of citations: 24 www.ncbi.nlm.nih.gov
M Ohno, T Kato, S Makisumi, N Izumiya - Bulletin of the Chemical …, 1966 - journal.csj.jp
… Benzyloxycarbonyl-L-leucyl-D-phenylalanyl-Lproline Ethyl Ester (Xm).-This … L-Leucyl-D-phenylalanyl-L-proline … leucyl-D phenylalanyl-L-proline …
Number of citations: 37 www.journal.csj.jp
A VON DUNGEN, J VATER… - European Journal of …, 1976 - Wiley Online Library
Dipeptides l‐phenylalanyl‐proline, d‐phenylalanyl‐proline, prolyl‐valine, valyl‐lysine, lysylleucine and leucyl‐phenylalanine, derived from the sequence of gramicidin S, are substrates …
Number of citations: 4 febs.onlinelibrary.wiley.com
M Waki, N Izumiya - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
… L -lucyl- D -phenylalanyl-Lproline (III). To a solution of II (18.3 g, 20 mmol) in methanol (250 ml) and dioxane (120 ml) N sodium hydroxide (40 ml) was added, the solution was then …
Number of citations: 31 www.journal.csj.jp

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